![molecular formula C38H28N2 B14011912 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine): is an organic compound characterized by its complex structure, which includes biphenyl and diphenylmethanimine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) typically involves the reaction of 4,4’-diaminobiphenyl with benzophenone imine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the imine bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The biphenyl and diphenylmethanimine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl or diphenylmethanimine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) can be used as a building block for more complex molecules
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) exerts its effects is primarily through its ability to participate in various chemical reactions. The imine groups can act as nucleophiles or electrophiles, depending on the reaction conditions, allowing the compound to interact with a wide range of substrates. The biphenyl group provides structural rigidity and stability, which can influence the overall reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(benzylidene)benzene-1,4-diamine: Similar imine structure but with different substituents.
N,N’-Bis(benzylidene)ethane-1,2-diamine: Similar imine structure with an ethane backbone instead of biphenyl.
Uniqueness: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) is unique due to the presence of both biphenyl and diphenylmethanimine groups, which provide a combination of structural rigidity and reactivity. This makes it a versatile compound for various applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C38H28N2 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
N-[4-[4-(benzhydrylideneamino)phenyl]phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C38H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)39-35-25-21-29(22-26-35)30-23-27-36(28-24-30)40-38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI-Schlüssel |
PMTKZWOAAXHIDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
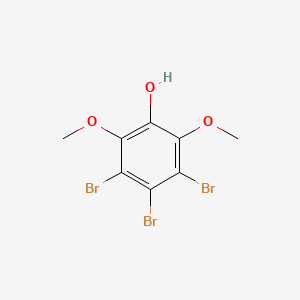
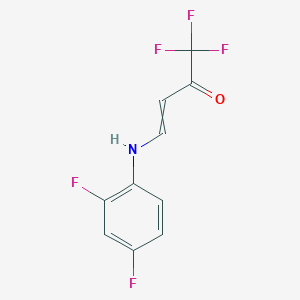

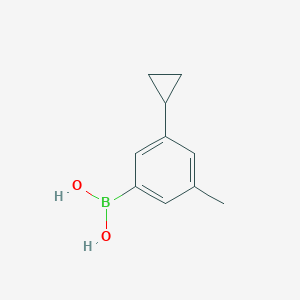
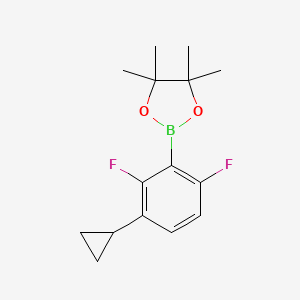

![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
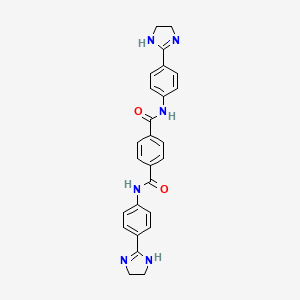
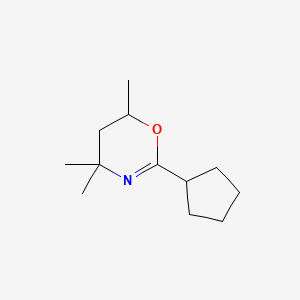
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)

